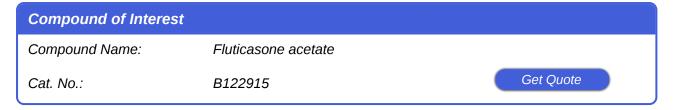


An In-depth Technical Guide to the Synthesis of Fluticasone Acetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for **fluticasone acetate**, a glucocorticoid steroid. The synthesis is a multi-step process commencing from the readily available steroid precursor, flumethasone. This document details the chemical transformations, key intermediates, and experimental protocols, with all quantitative data summarized for clarity.

Core Synthesis Pathway

The synthesis of **fluticasone acetate**, identified as fluticasone propionate impurity C, involves a series of chemical transformations starting from flumethasone. The key strategic steps include the oxidative cleavage of the C17 side chain of flumethasone to form a carboxylic acid, followed by thioesterification and subsequent S-fluoromethylation. The distinguishing step for producing the acetate ester is the acylation of the 17α -hydroxyl group.

A detailed, step-by-step synthesis pathway is outlined below:



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Figure 1. Overall synthesis pathway for **Fluticasone Acetate** from Flumethasone.

Precursors and Key Intermediates

The primary precursor for the synthesis of **fluticasone acetate** is Flumethasone. The synthesis proceeds through several key intermediates as detailed in the pathway above.

| Precursor/Intermediate | Chemical Name | Role in Synthesis | |
|------------------------|---|--|--|
| Flumethasone | 6α,9α-Difluoro-11β,17α,21- trihydroxy-16α-methylpregna- 1,4-diene-3,20-dione | Starting Material | |
| Compound I | 6α,9α-Difluoro-11β,17α- dihydroxy-16α-methyl-3-oxo- androsta-1,4-diene-17β- carboxylic acid | Key intermediate after oxidative cleavage | |
| Intermediate II | $6\alpha,9\alpha$ -Difluoro- $11\beta,17\alpha$ -dihydroxy- 16α -methyl- 3 -oxo-androsta- $1,4$ -diene- 17β -carbothioic acid | Intermediate after introduction of the thioic acid group | |
| Intermediate III | S-Fluoromethyl $6\alpha,9\alpha$ -difluoro- 11 $\beta,17\alpha$ -dihydroxy- 16α - methyl-3-oxo-androsta- $1,4$ - diene- 17β -carbothioate | Intermediate after S- fluoromethylation | |
| Fluticasone Acetate | S-Fluoromethyl 17 α -acetoxy-6 α ,9 α -difluoro-11 β -hydroxy-16 α -methyl-3-oxo-androsta-1,4-diene-17 β -carbothioate | Final Product | |

Quantitative Data Summary

The following table summarizes the reported yields and purities for the initial step of the synthesis.



| Reaction Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) | Referenc e |
|-----------------------|----------------------|---------------|--|-----------|------------|---------------|
| Oxidative Cleavage | Flumethas one | Compound I | Periodic Acid, Tetrahydrof uran, Water | 99.12 | 98 | [1] |

Experimental Protocols

Step 1: Synthesis of $6\alpha,9\alpha$ -Difluoro-11 $\beta,17\alpha$ -dihydroxy-16 α -methyl-3-oxo-androsta-1,4-diene-17 β -carboxylic acid (Compound I)

This protocol is based on the synthesis of a key intermediate as described in patent literature. [1]

Materials:

• Flumethasone: 30.0 g

• Periodic Acid: 25.0 g

• Tetrahydrofuran (THF): 165 mL

Purified Water: 225 mL + 225 mL + 90 mL

Procedure:

- In a 1.0 L three-necked reaction flask, dissolve 30.0 g of flumethasone in 165 mL of tetrahydrofuran with stirring.
- In a separate container, dissolve 25.0 g of periodic acid in 225 mL of water.
- Slowly add the periodic acid solution to the reaction flask.



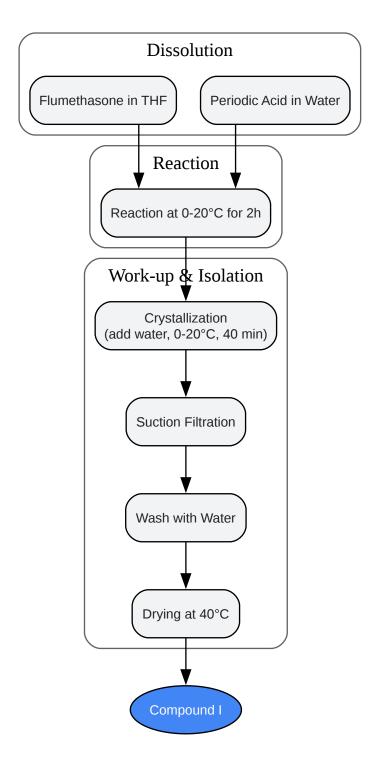
- Maintain the reaction temperature between 0-20°C and continue stirring for 2 hours.
- After the reaction is complete, add 225 mL of purified water to the reaction solution.
- Control the temperature at 0-20°C and stir for 40 minutes to induce crystallization.
- Collect the precipitate by suction filtration.
- Wash the filter cake with 90 mL of water.
- Dry the filter cake at 40°C to obtain an off-white solid of Compound I.

Expected Outcome:

Yield: 28.72 g (99.12%)[1]

• Purity: 98%[1]





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Figure 2. Experimental workflow for the synthesis of Compound I.

Subsequent Synthesis Steps (General Pathway)



Following the synthesis of Compound I, the pathway to **fluticasone acetate** involves the following general transformations as inferred from related syntheses:[2]

- Thioesterification of Compound I: Compound I is reacted with a sulfurating agent (e.g., Lawesson's reagent or H₂S in the presence of a coupling agent) to form the corresponding 17β-carbothioic acid.
- Acylation of the 17α-hydroxyl group: The 17α-hydroxyl group of the carbothioic acid
 intermediate is then esterified using an acylating agent. For fluticasone acetate, this would
 be an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a
 base.
- S-Fluoromethylation: The final step involves the alkylation of the sulfur atom with a fluoromethylating agent, such as bromofluoromethane, to yield **fluticasone acetate**.

Detailed experimental protocols and quantitative data for these latter steps for the specific synthesis of **fluticasone acetate** are not extensively available in the public domain, as it is often characterized as an impurity. However, the general procedures for these transformations are well-established in steroid chemistry. Researchers should adapt protocols from the synthesis of analogous compounds like fluticasone propionate, substituting the appropriate acylating agent.

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